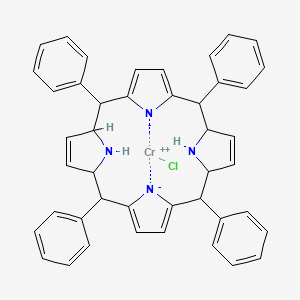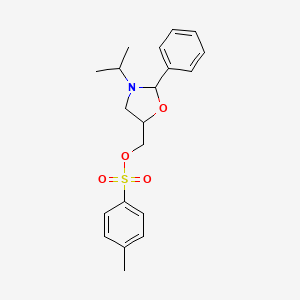![molecular formula C18H21NO3S B13412596 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benz[e]indolium core, which is a fused ring system containing both benzene and indole moieties. The sulfonate group attached to the propane chain enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with a suitable sulfonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include alkyl halides and sulfonate esters, with the reaction often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and solubility.
Substitution: The sulfonate group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: Similar in structure but with a different alkyl chain length.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains additional methyl groups and an iodide counterion.
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide: Features a propenyl group instead of a sulfonate.
Uniqueness
The uniqueness of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the combination of the benz[e]indolium core with the sulfonate group. This combination imparts unique solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H21NO3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3 |
Clé InChI |
MMCVWKUPUHXNQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)

![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
